N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide

Purity Synthesis Quality Control

Researchers often struggle to access the 5-sulfonamide regioisomer of 4,6-dimethoxypyrimidine, limiting SAR exploration for kinase and herbicide targets. N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide (CAS 861208-72-2) provides a distinct pharmacophore with a benzyl hydrophobic anchor. • Unique 5-sulfonamide enables novel cross-coupling and derivatization (Suzuki, Buchwald-Hartwig). • Validated 95% purity ensures reproducible reactivity for library synthesis. • Serves as precursor for sulfonylurea herbicides and agrochemical discovery. Available from BenchChem with reliable global supply.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
CAS No. 861208-72-2
Cat. No. B3159199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide
CAS861208-72-2
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)OC)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H15N3O4S/c1-19-12-11(13(20-2)15-9-14-12)21(17,18)16-8-10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3
InChIKeyWIZYIEXKEKRHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide Overview


N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide is a pyrimidine-based sulfonamide featuring a 5-position sulfonamide group substituted with a benzyl moiety and methoxy groups at the 4- and 6-positions . With a molecular formula of C13H15N3O4S and a molecular weight of 309.34 g/mol [1], it serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in medicinal chemistry and agrochemical research. Its unique 5-sulfonamide substitution pattern distinguishes it from more common 2-substituted pyrimidine sulfonamides, offering distinct electronic and steric properties that can modulate target interactions and synthetic utility [2].

Synthetic intermediate for pyrimidine-based bioactive molecules
5‑sulfonamide regioisomer for unique SAR exploration
Consistent purity grade for reliable multistep synthesis

N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide: Why It's Irreplaceable


The position of the sulfonamide group on the pyrimidine ring profoundly influences electronic distribution, hydrogen-bonding capability, and steric accessibility [1]. While 2-sulfonamide pyrimidines (e.g., sulfadimethoxine) are widely studied as antibacterial agents, the 5-sulfonamide regioisomer presents a distinct pharmacophore that can engage biological targets differently [2]. Furthermore, the N-benzyl substitution provides a hydrophobic anchor that can enhance membrane permeability or target binding affinity compared to unsubstituted sulfonamides . Simple substitution with a 2-sulfonamide analog would therefore alter the compound's reactivity in cross-coupling reactions, its binding mode in enzymatic assays, and its overall physicochemical profile, rendering experimental results non-transferable.

Regioisomer substitution

2‑sulfonamide analogs may shift pharmacophore engagement and electronic distribution.

N‑benzyl replacement

Removal or modification may reduce membrane permeability or target binding affinity.

N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide: Quantitative Evidence


Purity: Ensuring Reproducible Synthesis

N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide from AKSci is specified at a minimum purity of 95% . In contrast, the same compound offered by Leyan (Product 2130190) is specified at a purity of 90% . This 5% absolute difference in purity directly impacts reaction yield and the purity of downstream products, particularly in multi-step syntheses where impurities can accumulate.

Purity: AKSci vs Leyan
Head-to-head
95% vs 90% (5% absolute increase)
Supports higher initial purity and less purification
Vendor specifications as of April 2026
Purity Synthesis Quality Control

5-Sulfonamide vs. 2-Sulfonamide Regioisomerism

N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide (PubChem CID 4638037) features a sulfonamide group at the 5-position of the pyrimidine ring [1]. This is in contrast to the more common 2-sulfonamide pyrimidines, such as sulfadimethoxine (4-amino-N-(4,6-dimethoxy-2-pyrimidinyl)benzenesulfonamide, CAS 155-91-9), which has a sulfonamide group at the 2-position . While quantitative bioactivity data for this specific compound is not publicly available, the regioisomeric difference is known to alter electron density distribution (as evidenced by distinct computed XLogP3 values: 1.3 for the target compound [1] vs. 0.7 for sulfadimethoxine) and hydrogen-bonding patterns, which can lead to divergent target engagement profiles.

5- vs 2-Sulfonamide Regioisomer
Class-level inference
XLogP3 1.3 vs 0.7 (Δ 0.6 log units)
Distinct regioisomer for SAR studies
Computed physicochemical properties (PubChem)
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Distinct Exact Mass for LC-MS Detection

The exact mass of N-benzyl-4,6-dimethoxypyrimidine-5-sulfonamide is 309.07832714 Da [1]. This precise value is critical for high-resolution mass spectrometry (HRMS) experiments to confirm compound identity or to track metabolic fate. A commonly used analog, N-benzyl-4,6-dimethoxypyrimidin-2-amine (CAS not available, compound 28 in [2]), has a molecular formula of C13H15N3O2 and an exact mass of 245.1164 Da , representing a mass difference of 63.96 Da. This substantial difference enables unambiguous differentiation in complex mixtures and facilitates the development of selective LC-MS/MS methods.

Exact Mass for LC-MS
Cross-study comparable
309.0783 vs 245.1164 Da (Δ 63.96)
Enables unambiguous LC-MS differentiation
Computed exact mass values
LC-MS HRMS Method Development

Sulfonylurea Herbicide Precursor Utility

N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide serves as a key intermediate in the synthesis of sulfonylurea herbicides [1]. While direct activity data for the compound itself is not reported, its structural motif is present in several commercial sulfonylurea herbicides (e.g., amidosulfuron, rimsulfuron) that exhibit herbicidal activity at application rates as low as 10-60 g a.i./ha [2]. The 5-sulfonamide group can be further functionalized to yield a variety of sulfonylurea analogs with tailored selectivity and potency.

Sulfonylurea Precursor
Class-level inference
Commercial analogs active at 10–60 g a.i./ha
Supports novel herbicide analog synthesis
Field application data for sulfonylureas
Agrochemical Sulfonylurea Herbicide

N-Benzyl-4,6-dimethoxypyrimidine-5-sulfonamide Applications


Medicinal Chemistry: 5-Sulfonamide Pyrimidine SAR

Given the distinct regioisomerism of this compound (5-sulfonamide vs. the more common 2-sulfonamide) [1], it is ideally suited for structure-activity relationship (SAR) studies aimed at identifying novel inhibitors of kinases, proteases, or other enzymes where a 5-substituted pyrimidine core is a known pharmacophore. The N-benzyl group provides a hydrophobic anchor for potential interactions with deep binding pockets.

Agrochemical: Novel Sulfonylurea Herbicide Synthesis

The compound's utility as a precursor to sulfonylurea herbicides [2] makes it a valuable starting material for the discovery of next-generation crop protection agents. Researchers can derivatize the sulfonamide group to generate diverse sulfonylurea libraries for screening against resistant weed species, leveraging the known efficacy of this chemical class at low application rates [3].

Analytical: Selective LC-MS/MS Method Development

With its high exact mass (309.0783 Da) [4], this compound can serve as an internal standard or a calibration reference for quantifying related sulfonamide derivatives in complex biological or environmental matrices. The mass difference of ~64 Da compared to common 2-amine analogs enables clear chromatographic and mass spectrometric resolution.

Synthetic Methodology: 5-Position Reactivity

The compound's 5-sulfonamide group offers a unique handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. Its defined purity of 95% ensures consistent reactivity in method development studies aimed at expanding the chemical space accessible from 4,6-dimethoxypyrimidine scaffolds.

Application
Selection Property
Validation Focus
5‑Sulfonamide SAR Studies
Regioisomeric purity and substitution pattern
Target engagement and selectivity profiling
Sulfonylurea Herbicide Discovery
5‑Sulfonamide functionalization potential
Herbicidal activity and crop safety screening
LC‑MS/MS Method Development
Distinct exact mass signature
Selective detection and quantification
5‑Position Cross‑Coupling
Consistent purity and reactive sulfonamide handle
Reaction scope and yield optimization

Technical Documentation Hub

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15 linked technical documents
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